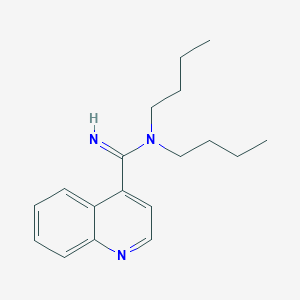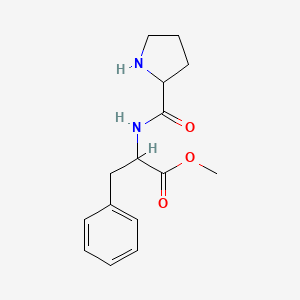![molecular formula C7H8N2O4S B14007067 {[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]sulfanyl}acetic acid CAS No. 4874-01-5](/img/structure/B14007067.png)
{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- is a compound that features a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- typically involves the reaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent to produce the corresponding 4-thioxo derivative . This derivative can then be alkylated with methyl bromoacetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring or the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, hydrazines, and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid: This compound is structurally similar but lacks the thioether linkage.
Ethyl 2-chloroacetoacetate: Another compound used in the synthesis of pyrimidine derivatives.
Uniqueness
Acetic acid,2-[[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]thio]- is unique due to its thioether linkage, which imparts distinct chemical and biological properties. This linkage can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
4874-01-5 |
|---|---|
Molekularformel |
C7H8N2O4S |
Molekulargewicht |
216.22 g/mol |
IUPAC-Name |
2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C7H8N2O4S/c10-5(11)3-14-2-4-1-8-7(13)9-6(4)12/h1H,2-3H2,(H,10,11)(H2,8,9,12,13) |
InChI-Schlüssel |
AEBNQWOZLINIOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)CSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


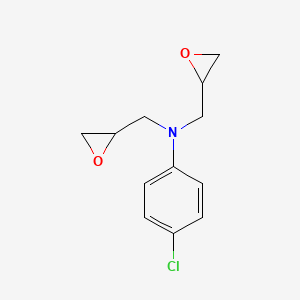
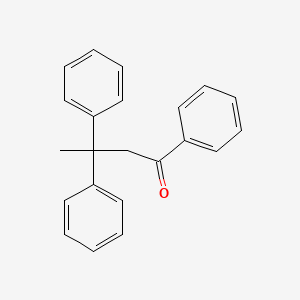

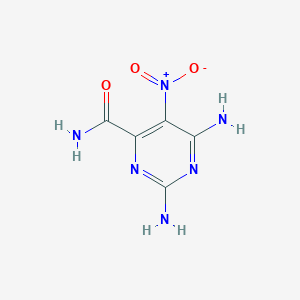

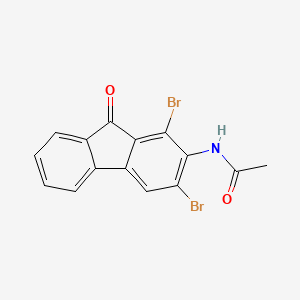
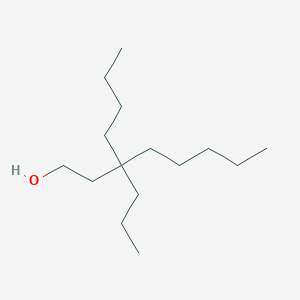
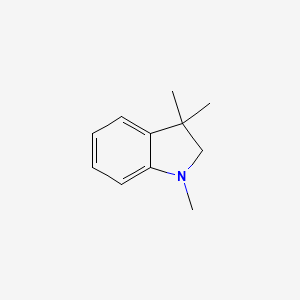
![N'-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14007007.png)


![2-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14007020.png)
